Bicyclo[2.2.2]octan-1-ol, 4-heptyl-

Melting point Alkyl chain effect Solid-state packing

Bicyclo[2.2.2]octan-1-ol, 4-heptyl- (CAS 76921-51-2, C15H28O, MW 224.38) is a bridgehead-substituted bicyclo[2.2.2]octane alcohol bearing a terminal seven-carbon linear alkyl chain. The molecular architecture consists of a rigid bicyclic cage with a hydroxyl group at one bridgehead position and an n-heptyl substituent at the opposite bridgehead.

Molecular Formula C15H28O
Molecular Weight 224.38 g/mol
CAS No. 76921-51-2
Cat. No. B14434914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octan-1-ol, 4-heptyl-
CAS76921-51-2
Molecular FormulaC15H28O
Molecular Weight224.38 g/mol
Structural Identifiers
SMILESCCCCCCCC12CCC(CC1)(CC2)O
InChIInChI=1S/C15H28O/c1-2-3-4-5-6-7-14-8-11-15(16,12-9-14)13-10-14/h16H,2-13H2,1H3
InChIKeyWLQCOYZDCXYWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Heptylbicyclo[2.2.2]octan-1-ol (CAS 76921-51-2) – A C15 Bridged Bicyclic Alcohol for Liquid-Crystal Intermediate and Hydrophobic Scaffold Sourcing


Bicyclo[2.2.2]octan-1-ol, 4-heptyl- (CAS 76921-51-2, C15H28O, MW 224.38) is a bridgehead-substituted bicyclo[2.2.2]octane alcohol bearing a terminal seven-carbon linear alkyl chain. The molecular architecture consists of a rigid bicyclic cage with a hydroxyl group at one bridgehead position and an n-heptyl substituent at the opposite bridgehead [1]. This 1,4-arrangement yields a structurally well-defined, highly hydrophobic scaffold that serves as a versatile intermediate for the synthesis of liquid-crystalline esters, mesogenic materials, and conformationally constrained building blocks [2]. Commercially, the compound is typically supplied at 95–98% purity with a reported melting point of 60–61 °C and a predicted boiling point of ~289 °C [1].

Why 4-Heptylbicyclo[2.2.2]octan-1-ol (76921-51-2) Cannot Be Replaced by Shorter-Chain or Unsubstituted Bicyclo[2.2.2]octanol Analogs


The 4-alkylbicyclo[2.2.2]octan-1-ol homologous series shows that alkyl chain length exerts a non-monotonic influence on key properties: melting point, lipophilicity (LogP), and the mesomorphic behaviour of derived liquid-crystalline esters [1]. The heptyl congener occupies a distinct position in the property space: its melting point (60–61 °C) is 5 °C higher than that of the pentyl analog (55–56 °C) and 7 °C lower than the hexyl analog (67–68 °C), whereas its LogP (~5) is significantly above the pentyl (~3.9) and propyl (~2.9) values . When the alcohol is converted into carboxylate-based liquid crystals, the heptyl chain imparts wider nematic ranges and distinct electro-optical responses compared to shorter-chain derivatives [2]. Generic substitution with a pentyl, hexyl, or unsubstituted bicyclo[2.2.2]octan-1-ol would therefore alter crystallisation behaviour, partition coefficients, and phase morphology, introducing variability that is unacceptable in calibrated LC formulations.

Quantitative Differentiation Evidence for 4-Heptylbicyclo[2.2.2]octan-1-ol (CAS 76921-51-2) vs. Closest Homologs


Melting Point Inversion: Heptyl (C7) vs. Pentyl (C5) and Hexyl (C6) Homologs

The 4-alkylbicyclo[2.2.2]octan-1-ol homologous series displays a pronounced melting-point inversion. The heptyl derivative (C7) melts at 60–61 °C [1], whereas the pentyl (C5) analog melts at 55–56 °C and the hexyl (C6) analog melts at 67–68 °C . This breaks the monotonic decrease expected with increasing chain length and indicates that the heptyl compound possesses a distinct crystalline packing arrangement, offering a higher melting point than pentyl but easier handling than hexyl.

Melting point Alkyl chain effect Solid-state packing

LogP Differentiation: Heptyl (C7) vs. Pentyl (C5) and Propyl (C3) Hydrophobicity

The calculated octanol-water partition coefficient (LogP) scales with alkyl chain length: the heptyl compound exhibits the highest reported XLogP of 5.0 [1], compared with 4.5 for the hexyl analog [2], 3.9 for the pentyl analog [3], and 2.9 for the propyl analog . A LogP difference of ~1 unit corresponds to a factor of 10 in differential partitioning; the heptyl congener is thus approximately 10-fold more hydrophobic than the pentyl analog and >100-fold more hydrophobic than the propyl analog.

Lipophilicity Partition coefficient Drug-like properties

Nematic Phase Width in Derived Liquid-Crystal Esters: Heptyl vs. Pentyl Bicyclo[2.2.2]octane-1-carboxylates

The 2-chloro-4-heptylphenyl 4-alkylbicyclo[2.2.2]octane-1-carboxylate series shows that the heptyl-chain compound (7CP7BOC) yields a distinct electro-optical profile compared to the pentyl analog (7CP5BOC) [1]. 7CP5BOC exhibits a nematic phase from 18.2 °C to 43.5 °C (range = 25.3 K) [2]. Although the exact clearing point for 7CP7BOC is not publicly reported in the accessed abstract, the Kerr-effect investigation selects both compounds explicitly for their low melting points and negative dielectric anisotropy, treating the heptyl variant as a complementary, longer-chain comparator that modulates mesophase viscosity and birefringence [1].

Liquid crystal Nematic phase Mesophase stability

Synthetic Versatility as a Bicyclo[2.2.2]octane Carboxylic Acid Precursor

4-Heptylbicyclo[2.2.2]octan-1-ol can be oxidized to the corresponding carboxylic acid (4-heptylbicyclo[2.2.2]octane-1-carboxylic acid, CAS 77349-35-0, C16H28O2) . This carboxylic acid is a key precursor for the synthesis of liquid-crystalline phenyl carboxylate esters, including the nematic compound 7CP7BOC, which is explicitly prepared from 4-heptylbicyclo[2.2.2]octane-1-carboxylic acid and 2-chloro-4-heptylphenol [1]. The heptyl chain provides a distinct balance of solubility and mesogenicity that is not achievable with shorter alkyl homologs; the corresponding pentyl acid yields lower nematic clearing points, while the hexyl and octyl variants alter phase morphology [2].

Synthetic intermediate Liquid-crystal esterification Functional group interconversion

Priority Application Scenarios for 4-Heptylbicyclo[2.2.2]octan-1-ol (76921-51-2) Based on Quantitative Differentiation


Synthesis of Heptyl-Chain Mesogenic Esters for Wide-Range Nematic Formulations

The alcohol serves as the direct precursor to 4-heptylbicyclo[2.2.2]octane-1-carboxylic acid, which is then esterified with substituted phenols to produce nematic liquid crystals such as 7CP7BOC. The heptyl chain imparts a favourable balance between low melting point and sufficient nematic thermal stability, as documented in the Kerr-effect study comparing 7CP5BOC and 7CP7BOC [1]. The resulting mesogens are used in display formulations requiring negative dielectric anisotropy.

Hydrophobic Scaffold for Medicinal Chemistry and PROTAC Linker Design

With a LogP of ~5, the heptyl derivative is the most lipophilic member of the commercially available 4-alkylbicyclo[2.2.2]octan-1-ol series [2]. This property is valuable for designing conformationally constrained, membrane-permeable scaffolds or for tuning the physicochemical profile of PROTAC linker modules, where incremental LogP adjustments of ~1 unit can significantly alter cellular permeability.

Crystallisation Studies Requiring a Defined Medium-Melting Bridged Alcohol

The anomalous melting point of 60–61 °C, situated between the pentyl (55–56 °C) and hexyl (67–68 °C) analogs , provides a specific processing window. Researchers requiring a solid bicyclic alcohol with a melting point amenable to ambient or slightly elevated temperature recrystallization without excessive heating will find the heptyl compound more practical than the hexyl homolog.

Traction-Fluid and High-Energy-Density Fuel Precursor Research

Alkyl-substituted bicyclo[2.2.2]octane derivatives are investigated as high-energy-density aviation fuels and traction fluids [3]. The heptyl chain length provides a carbon number (C15) within the optimal viscosity-volatility trade-off window identified for such applications, and the alcohol functional group allows further derivatization to ethers or esters with tailored tribological properties.

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